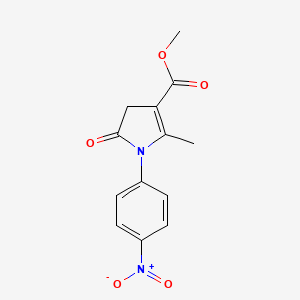
methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate
Overview
Description
Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound with a complex structure It features a pyrrole ring substituted with a nitrophenyl group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of steps including cyclization to form the pyrrole ring and esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste, using catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-nitrophenyl)-1H-pyrrole-3-carboxylate: Lacks the oxo group, leading to different chemical properties.
1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the methyl group, affecting its reactivity.
Methyl 1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but without the 2-methyl substitution
Uniqueness
Methyl 2-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of both the nitro and oxo groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
methyl 5-methyl-1-(4-nitrophenyl)-2-oxo-3H-pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-8-11(13(17)20-2)7-12(16)14(8)9-3-5-10(6-4-9)15(18)19/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHCAELLSQVVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chloro-3-methylphenoxy)propanoylamino]benzamide](/img/structure/B4109335.png)
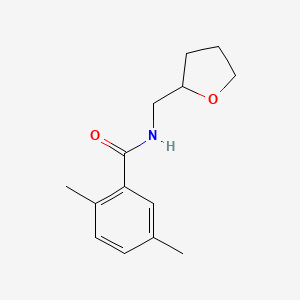
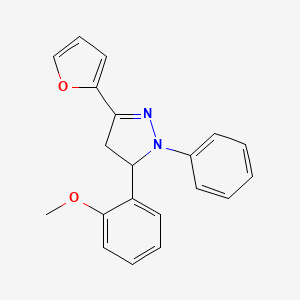

![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B4109368.png)
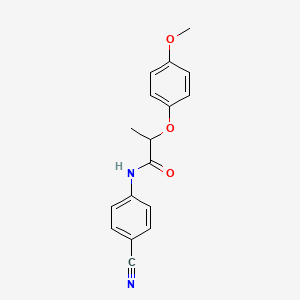
![N-[1]benzofuro[3,2-d]pyrimidin-4-ylvaline](/img/structure/B4109379.png)
![N-(2-methyl-4-nitrophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4109388.png)
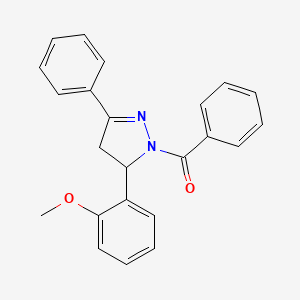
![N~1~-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE](/img/structure/B4109401.png)

![4-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4109417.png)
![4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4109423.png)
![N-[4-(methylamino)-3-nitrophenyl]acetamide](/img/structure/B4109426.png)
